3,5-Dimethylfuran-2-carboxamide
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Overview
Description
3,5-Dimethylfuran-2-carboxamide is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylfuran-2-carboxamide typically involves the reaction of 3,5-dimethylfuran-2-carboxylic acid with an amine, such as ammonia or a primary amine. The reaction is often carried out under mild conditions, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using microwave-assisted synthesis. This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The process typically employs solvents like dimethylformamide (DMF) or dichloromethane (DCM) and coupling reagents such as EDC or DCC .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted furans .
Scientific Research Applications
3,5-Dimethylfuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Environmental Chemistry: The compound serves as a model for studying the photodegradation of pollutants in aquatic environments
Mechanism of Action
The mechanism of action of 3,5-Dimethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,5-Dimethylfuran: A related compound with similar structural features but different reactivity and applications.
3,4-Dimethylfuran: Another similar compound with variations in the position of methyl groups on the furan ring.
Furan-2-carboxamide: A simpler analog without the methyl substitutions
Uniqueness: 3,5-Dimethylfuran-2-carboxamide is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3,5-dimethylfuran-2-carboxamide |
InChI |
InChI=1S/C7H9NO2/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H2,8,9) |
InChI Key |
BSVKHYOCCDWNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)N)C |
Origin of Product |
United States |
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